molecular formula C18H15FN4O2 B2969267 2-(4-Fluorophenyl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1331265-88-3

2-(4-Fluorophenyl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2969267
CAS No.: 1331265-88-3
M. Wt: 338.342
InChI Key: QLKSOCUHNCNPPO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5948062/]. FAAH is the primary catabolic enzyme responsible for the termination of signaling for a class of endogenous lipids known as fatty acid amides, including the endocannabinoid anandamide [https://pubchem.ncbi.nlm.nih.gov/gene/FAAH/human]. By inhibiting FAAH, this compound elevates anandamide levels, thereby enhancing cannabinoid receptor type 1 (CB1) signaling in a temporally and spatially restricted manner, which is a key distinction from direct receptor agonists. This mechanism makes it a valuable pharmacological tool for researching the endocannabinoid system's role in pain perception, inflammation, anxiety, and depression [https://www.nature.com/articles/npp20116]. Its molecular structure, featuring a 1,2,4-oxadiazole core and an azetidine ring, is characteristic of several second-generation FAAH inhibitors designed for improved potency and metabolic stability. Researchers utilize this compound in preclinical studies to investigate potential therapeutic pathways for neurological and psychiatric disorders without the psychoactive side effects typically associated with direct CB1 activation. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-15-5-3-12(4-6-15)8-16(24)23-10-14(11-23)18-21-17(22-25-18)13-2-1-7-20-9-13/h1-7,9,14H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKSOCUHNCNPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H19FN4O2
  • Molecular Weight : 366.3888632 g/mol
  • CAS Number : [Not provided in the results]

The compound features a complex structure incorporating a fluorophenyl group, a pyridine moiety, and an oxadiazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. A study highlighted the efficacy of oxadiazole derivatives against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The compound demonstrated cytotoxicity with a mean IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives have shown promising antimicrobial activities. Studies have reported that certain oxadiazole compounds exhibit effective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The docking studies suggested strong binding affinities to bacterial target proteins .

Neuroprotective Effects

The presence of a pyridine ring in the structure may confer neuroprotective effects. Compounds with similar structures have been studied for their ability to interact with metabotropic glutamate receptors, which are critical in neurodegenerative diseases .

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The interaction with neurotransmitter receptors can help in modulating neural pathways associated with neurodegenerative conditions.
  • Antibacterial Mechanisms : By targeting specific bacterial proteins, the compound disrupts vital processes necessary for bacterial survival.

Case Studies and Research Findings

StudyFindings
Paruch et al., 2020Identified oxadiazole derivatives with significant anticancer activity against various cell lines; compound showed IC50 values indicating potential for further development .
PMC Article on OxadiazolesCompounds exhibited diverse biological activities including anticancer and antimicrobial effects; structural modifications led to enhanced potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic cores, and biological activities. Below is a detailed analysis:

Azetidine-Oxadiazole Derivatives

  • 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS 1323658-25-8): Key Differences: Replaces the 4-fluorophenyl group with an isopropylsulfonyl-substituted phenyl ring. Molecular Weight: 426.5 g/mol (vs. ~358.4 g/mol for the target compound, assuming similar backbone).
  • 2-((4-Fluorophenyl)thio)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS 1327632-53-0): Key Differences: Substitutes pyridin-3-yl with pyrazin-2-yl and introduces a thioether linkage. Impact: Pyrazine’s electron-deficient nature may alter binding affinity in biological targets, while the thioether could influence metabolic stability .

Triazole-Oxadiazole Hybrids

  • 1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone (Compound 3d): Key Differences: Features dual triazole rings and a thioether bridge instead of an oxadiazole-azetidine system. Biological Activity: Exhibits antimicrobial properties (75% yield, m.p. 195–197°C), suggesting that sulfur-containing analogs may have enhanced efficacy against pathogens .

Pyridine/Oxadiazole Derivatives with Varied Substituents

  • 2-(1H-Indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS 1251579-40-4): Key Differences: Incorporates an indole ring instead of fluorophenyl and pyridin-2-yl instead of pyridin-3-yl. Impact: Indole’s planar structure may improve stacking interactions in enzyme binding pockets, while pyridin-2-yl’s nitrogen orientation could affect target specificity .

Structural and Functional Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 1,2,4-Oxadiazole + Azetidine 4-Fluorophenyl, Pyridin-3-yl C₁₉H₁₆FN₅O₂* ~358.4 Potential CNS activity (inferred from pyridine-oxadiazole motifs in TRPV1 antagonists)
CAS 1323658-25-8 1,2,4-Oxadiazole + Azetidine Isopropylsulfonylphenyl, Pyridin-3-yl C₂₁H₂₂N₄O₄S 426.5 Higher hydrophilicity due to sulfonyl group
Compound 3d Dual 1,2,4-Triazole 4-Fluorophenyl, Pyridin-4-yl, Thioether C₁₉H₁₆FN₇OS₂ 441.5 Antimicrobial activity (75% yield, m.p. 195–197°C)
CAS 1251579-40-4 1,2,4-Oxadiazole + Azetidine Indol-3-yl, Pyridin-2-yl C₂₀H₁₇N₅O₂ 359.4 Enhanced π-π interactions from indole

*Assumed based on similar analogs.

Key Research Findings and Implications

Bioactivity Trends :

  • Oxadiazole-azetidine hybrids show promise in targeting ion channels (e.g., TRPV1/TRPA1) due to their rigid heterocyclic cores .
  • Fluorophenyl groups enhance metabolic stability and blood-brain barrier penetration, making them valuable in CNS drug design .

Synthetic Challenges :

  • Azetidine rings require careful optimization to avoid ring strain, as seen in the moderate yields (30–75%) of related triazole derivatives .
  • Pyridin-3-yl substitution may offer better solubility than pyridin-2-yl or pyrazine analogs .

Unanswered Questions: No direct data on the target compound’s solubility, toxicity, or specific biological targets exist in the provided evidence. Comparative studies on oxadiazole vs. triazole cores in antimicrobial activity are needed .

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